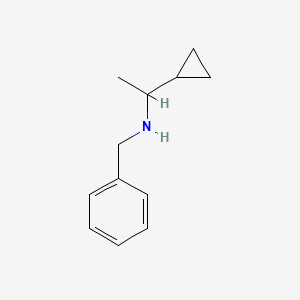

N-benzyl-1-cyclopropylethanamine

Description

Structure

3D Structure

Properties

CAS No. |

163667-52-5 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

(1S)-N-benzyl-1-cyclopropylethanamine |

InChI |

InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-/m0/s1 |

InChI Key |

IAFIYTMWMGDDQD-JTQLQIEISA-N |

SMILES |

CC(C1CC1)NCC2=CC=CC=C2 |

Isomeric SMILES |

C[C@@H](C1CC1)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C1CC1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Benzyl 1 Cyclopropylethanamine and Its Derivatives

Stereoselective Synthesis of N-benzyl-1-cyclopropylethanamine Enantiomers

The production of single-enantiomer chiral amines is a cornerstone of modern organic synthesis, driven by the distinct biological activities often exhibited by different enantiomers. nih.gov For N-benzyl-1-cyclopropylethanamine, obtaining a specific enantiomer requires sophisticated asymmetric synthesis techniques. These methods are designed to selectively produce one of the two mirror-image forms of the molecule, (R)- or (S)-N-benzyl-1-cyclopropylethanamine. The key chiral intermediate for these syntheses is (R)- or (S)-1-cyclopropylethanamine. nih.gov Once this chiral precursor is obtained, it can be readily converted to the final product by N-benzylation.

Chiral Auxiliary-Mediated Approaches in N-benzyl-1-cyclopropylethanamine Synthesis

Chiral auxiliaries are compounds temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Although direct application to N-benzyl-1-cyclopropylethanamine is not extensively documented, the principle can be applied to the synthesis of its chiral precursor, 1-cyclopropylethanamine (B155062).

One well-established class of chiral auxiliaries is based on pseudoephedrine and its analogue, pseudoephenamine. nih.govharvard.edu In a typical sequence, a carboxylic acid is converted to an amide using the chiral auxiliary. The presence of the auxiliary's stereogenic centers guides the subsequent alkylation of the enolate, ensuring that the new substituent is added in a predictable spatial orientation. nih.gov After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy provides a reliable pathway to enantiomerically enriched products. nih.govharvard.edu For instance, a similar approach using oxazolidinone auxiliaries, which are prepared from amino alcohols, allows for stereoselective alkylation reactions to build chiral centers. wikipedia.org

Another versatile chiral auxiliary is Oppolzer's camphorsultam, which has been successfully used in various stereoselective transformations, including gold(I)-catalyzed cyclizations. researchgate.net While these examples don't directly produce 1-cyclopropylethanamine, they illustrate the power of auxiliaries to control stereochemistry in complex transformations. wikipedia.orgresearchgate.net

Asymmetric Catalysis in N-benzyl-1-cyclopropylethanamine Production

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A primary route to N-benzyl-1-cyclopropylethanamine is through the reductive amination of cyclopropyl (B3062369) methyl ketone. youtube.comyoutube.comyoutube.com In this reaction, the ketone first reacts with an amine (like benzylamine) to form an imine or enamine, which is then reduced to the final amine.

To achieve enantioselectivity, this reduction can be performed using a chiral catalyst. While specific examples for N-benzyl-1-cyclopropylethanamine are not prominent in the literature, the asymmetric Tsuji-Trost reaction provides a framework for related transformations. This palladium-catalyzed reaction can form carbon-carbon bonds asymmetrically. nih.govdntb.gov.ua Recent developments have extended this methodology to the α-benzylation of N-unprotected amino acids using a ternary catalyst system, producing various optically active α-benzyl amino acids with high enantioselectivity. nih.gov This demonstrates the potential of catalytic asymmetric methods to construct chiral C-N and C-C bonds, which are fundamental to the synthesis of complex chiral amines.

Biocatalytic Pathways for Chiral Amine Precursors of N-benzyl-1-cyclopropylethanamine

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and "green" alternative to traditional chemical methods. nih.govillinois.edu Enzymes offer high selectivity (enantio- and regioselectivity) and operate under mild conditions, reducing waste and avoiding the use of toxic metals. nih.govillinois.edunih.gov For the synthesis of N-benzyl-1-cyclopropylethanamine, biocatalysis is primarily focused on the efficient production of its key precursor, enantiopure 1-cyclopropylethanamine, from cyclopropyl methyl ketone. nih.gov

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or alanine) to a carbonyl acceptor (a ketone or aldehyde). illinois.edunih.govnih.gov This capability makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govalmacgroup.com

The development of both (R)- and (S)-selective ω-TAs has enabled the production of either enantiomer of a target amine with very high optical purity. illinois.edu The industrial value of this technology has been proven in the synthesis of pharmaceuticals like sitagliptin, where an engineered ω-TA dramatically improved yield and reduced waste. illinois.edunih.gov

Protein engineering has been instrumental in expanding the substrate scope of natural ω-TAs, which are often limited to smaller ketones. nih.govnih.gov By modifying amino acid residues in the enzyme's active site, researchers have created variants that can accommodate bulkier substrates, achieving high conversions and excellent enantioselectivity (>99% e.e.). nih.gov This approach is directly applicable to the synthesis of 1-cyclopropylethanamine, a key intermediate for corticotropin-releasing factor (CRF)-1 receptor antagonists. nih.gov

Amine dehydrogenases (AmDHs) are another class of enzymes that have been engineered for the asymmetric synthesis of chiral amines. google.commatthey.com They catalyze the reductive amination of ketones using ammonia (B1221849) as the amino source and a cofactor like NADH or NADPH for the reduction step. google.comfrontiersin.org The cofactor is typically recycled in the reaction system, making the process efficient. matthey.comwiley.com

AmDHs are often created by modifying the active sites of naturally occurring amino acid dehydrogenases (AADHs), such as phenylalanine dehydrogenase (PheDH) or leucine (B10760876) dehydrogenase (LeuDH). google.com Through targeted mutations, these enzymes are re-engineered to accept ketones instead of their native α-keto acid substrates. google.com This protein engineering has led to AmDHs capable of converting a wide range of ketones, including aromatic and aliphatic ketones, into their corresponding chiral amines with high activity and stereoselectivity. nih.govresearchgate.net

Recent work has focused on improving the performance and substrate scope of AmDHs even further. For example, an engineered AmDH derived from a leucine dehydrogenase was shown to be effective in the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org Furthermore, a chemoenzymatic cascade combining gold-catalyzed alkyne hydration with an engineered AmDH enabled the synthesis of long-chain aliphatic amines on a large scale. researchgate.net These advancements highlight the potential of engineered AmDHs to produce a diverse array of valuable chiral amines, including the 1-cyclopropylethanamine precursor.

Table 2: Characteristics of Engineered Amine Dehydrogenases (AmDHs)

| Enzyme Origin | Engineering Strategy | Substrate Scope | Key Advantages |

|---|---|---|---|

| Phenylalanine dehydrogenase (PheDH) from Bacillus badius | Active site mutations (e.g., K77, T123, N276). google.com | Analogous ketones to the wild-type α-keto acid. | Accepts non-native ketone substrates for chiral amine synthesis. google.com |

| Leucine dehydrogenase (LeuDH) from Sporosarcina psychrophila | Combinatorial active-site saturation testing. frontiersin.org | α-hydroxy ketones. | Improved catalytic efficiency (kcat/Km) and high enantioselectivity (>99% e.e.). frontiersin.org |

Novel Chemical Transformations and Reaction Pathways for N-benzyl-1-cyclopropylethanamine

Beyond its synthesis, the reactivity of the N-benzyl-1-cyclopropylethanamine scaffold is of interest. The cyclopropyl group, in particular, can participate in unique chemical transformations. Detailed studies on CO-assisted reductive chemistry have shown that cyclopropyl ketones can act as bifunctional electrophiles. consensus.app Depending on the catalytic system (e.g., rhodium or ruthenium) and reaction conditions, reactions with amines can lead to various products, including the expected cyclopropyl methylamines, but also ring-opened products like pyrrolidines or 1,4-diaminopentanes. consensus.app

Furthermore, recent advances in catalysis with samarium(II) iodide (SmI2) have enabled formal [3+2] cycloadditions using alkyl cyclopropyl ketones, a class of substrates previously considered too challenging to reduce. acs.org This method allows for the construction of complex cyclopentene (B43876) rings. Mechanistic studies have confirmed that the process involves a reversible single-electron transfer to the ketone and subsequent cyclopropane (B1198618) ring-opening. acs.org While these examples start from a ketone, they underscore the latent reactivity of the cyclopropyl group present in N-benzyl-1-cyclopropylethanamine, suggesting potential for its use as a building block in more complex molecular architectures.

Reductive Amination Strategies for N-benzyl-1-cyclopropylethanamine Synthesis

Reductive amination is a widely employed and efficient method for the synthesis of amines, including N-benzyl-1-cyclopropylethanamine. This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

A primary route to N-benzyl-1-cyclopropylethanamine involves the reaction of cyclopropyl methyl ketone with benzylamine (B48309). The initial reaction forms an imine intermediate, which is then reduced to the final amine product. Various reducing agents can be utilized for this transformation, each with its own advantages and limitations. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. d-nb.info

For instance, the use of sodium borohydride is often favored for its mild reaction conditions and high yields. The reaction can be carried out in a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, offers a greener alternative by avoiding the use of stoichiometric metal hydride reagents. d-nb.info The choice of catalyst and reaction conditions, such as pressure and temperature, can significantly influence the reaction's efficiency and selectivity. d-nb.inforesearchgate.net

Heterogeneous catalysts, such as gold supported on titanium dioxide (Au/TiO₂), have also been investigated for the reductive amination of ketones with benzylamine, demonstrating good yields under specific conditions. d-nb.inforesearchgate.net The acidity and basicity of the catalyst support can play a crucial role in the catalytic activity and selectivity towards the desired amine. d-nb.info

| Reactants | Reducing Agent/Catalyst | Solvent | Temperature | Yield |

| Cyclopropyl methyl ketone, Benzylamine | NaBH₄ | Methanol | Room Temperature | High |

| Cyclopropyl methyl ketone, Benzylamine | H₂, Pd/C | Ethanol | Varies | Good to High |

| Cyclohexanone, Benzylamine | Au/TiO₂ | Toluene | 100°C | 72% d-nb.info |

Alkylation and Coupling Reactions for N-benzyl-1-cyclopropylethanamine Scaffolds

Alkylation and cross-coupling reactions provide alternative and versatile approaches to construct the N-benzyl-1-cyclopropylethanamine scaffold.

Alkylation Reactions: A straightforward method involves the direct N-alkylation of 1-cyclopropylethanamine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is critical to optimize the reaction yield and minimize side reactions. A patent describes reacting cyclopropylmethyl amine with an alkyl halide in the absence of hydrogen. google.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has emerged as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgatlanchimpharma.com This methodology can be applied to the synthesis of N-benzyl-1-cyclopropylethanamine derivatives by coupling an aryl halide or triflate with 1-cyclopropylethanamine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. wikipedia.orgacsgcipr.org The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org Different generations of catalyst systems have been developed to improve the efficiency and applicability of this reaction. wikipedia.org The selection of the appropriate ligand, such as XPhos, and reaction conditions is crucial for achieving high yields. tcichemicals.comresearchgate.net

| Coupling Partners | Catalyst System | Base | Solvent |

| Aryl Halide, 1-Cyclopropylethanamine | Pd Catalyst, Phosphine Ligand | Sodium tert-butoxide | Toluene, Dioxane |

| 4-chlorotoluene, morpholine | bis(dibenzylideneacetone)palladium(0), XPhos | sodium tert-butoxide | Toluene |

Radical Reactions in the Synthesis of N-benzyl-1-cyclopropylethanamine Analogs (e.g., Barton Decarboxylation)

Radical reactions offer unique pathways for the synthesis of complex amine structures. The Barton decarboxylation, a radical-mediated decarboxylation of a carboxylic acid via a thiohydroxamate ester, can be adapted for the synthesis of N-benzyl-1-cyclopropylethanamine analogs. mdpi.com

This multi-step process would begin with the synthesis of a suitable β-amino acid precursor. This precursor is then converted to a Barton thiohydroxamate ester. mdpi.com Homolytic cleavage of the N-O bond in the ester, typically induced by light, generates a radical species. This radical then undergoes decarboxylation, and the resulting alkyl radical is trapped by a hydrogen atom source, such as tert-butyl mercaptan (tBuSH), to yield the final amine product. mdpi.com This methodology allows for the synthesis of a variety of chiral amines. mdpi.com

Process Optimization and Scalability Studies for N-benzyl-1-cyclopropylethanamine Production

The transition from laboratory-scale synthesis to large-scale industrial production of N-benzyl-1-cyclopropylethanamine requires careful process optimization and scalability studies to ensure efficiency, safety, and cost-effectiveness. doaj.orgmdpi.comresearchgate.net

Key parameters that need to be optimized include reaction conditions such as temperature, pressure, and reaction time. The choice and amount of catalyst, reagents, and solvents also play a significant role. mdpi.com For instance, in reductive amination, optimizing the catalyst loading and hydrogen pressure can lead to improved yields and reduced reaction times. researchgate.net

The development of continuous flow processes offers several advantages over traditional batch production, including better heat and mass transfer, improved safety, and the potential for automation. mdpi.comresearchgate.net A study on the continuous synthesis of N-benzylhydroxylamine hydrochloride, a related compound, demonstrated a significant increase in yield and a reduction in production costs by implementing a flow chemistry approach. doaj.orgmdpi.comresearchgate.net Similar principles can be applied to the production of N-benzyl-1-cyclopropylethanamine.

Solvent selection is another critical aspect of process optimization. The use of greener solvents and the implementation of solvent recovery and recycling protocols can significantly reduce the environmental impact and operational costs. acsgcipr.org Furthermore, ensuring the final product meets the required purity specifications necessitates the development of efficient purification methods, such as distillation or chromatography, that are scalable for industrial production. tcichemicals.com

Spectroscopic and Structural Elucidation of N Benzyl 1 Cyclopropylethanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C)

NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum of N-benzyl-1-cyclopropylethanamine would be expected to show distinct signals for the protons of the benzyl (B1604629), ethyl, and cyclopropyl (B3062369) groups. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (CH₂) protons would likely appear as a singlet or a pair of doublets around 3.7-3.9 ppm. The methine (CH) proton of the ethyl group, being adjacent to both the cyclopropyl group and the nitrogen atom, would likely resonate as a multiplet. The methyl (CH₃) protons of the ethyl group would likely appear as a doublet. The protons on the cyclopropyl ring would be expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.0 ppm, as complex multiplets due to their unique magnetic environment.

¹³C NMR: A carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. The aromatic carbons of the benzyl group would be expected to show signals in the range of 127-140 ppm. The benzylic CH₂ carbon would likely appear around 50-55 ppm. The CH carbon of the ethyl group would be expected in the range of 55-65 ppm, while the CH₃ carbon would be further upfield. The carbons of the cyclopropyl ring would be expected at very high field, typically between 3 and 15 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (benzyl) | 7.2 - 7.4 (m) | 127 - 129 |

| Aromatic C (quaternary) | - | ~140 |

| Benzyl CH₂ | 3.7 - 3.9 (s or ABq) | 50 - 55 |

| Ethyl CH | Multiplet | 55 - 65 |

| Ethyl CH₃ | Doublet | 15 - 20 |

| Cyclopropyl CH | Multiplet | 10 - 15 |

| Cyclopropyl CH₂ | Multiplet | 3 - 10 |

Note: These are predicted values based on analogous structures and general chemical shift tables. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Fragmentation Analysis

HRMS would be used to determine the exact mass of the molecular ion of N-benzyl-1-cyclopropylethanamine, which has a chemical formula of C₁₂H₁₇N. This would allow for the confirmation of its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for benzylamines include the cleavage of the benzylic C-N bond to form a stable benzyl cation (m/z 91) or a tropylium ion. Another likely fragmentation would be the loss of a methyl group from the ethyl moiety.

Interactive Data Table: Expected HRMS Fragmentation

| Fragment Ion (m/z) | Possible Structure/Loss |

| [M]+ | Molecular Ion |

| [M-CH₃]+ | Loss of a methyl group |

| 91 | Benzyl cation (C₇H₇⁺) |

Note: This table represents potential major fragments based on the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of N-benzyl-1-cyclopropylethanamine would show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions would include:

N-H stretch: A weak to medium band around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretch (aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Cyclopropyl C-H stretch: A characteristic band often observed around 3100 cm⁻¹.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-N Stretch | 1000 - 1250 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of N-benzyl-1-cyclopropylethanamine could be grown, this technique would provide precise bond lengths, bond angles, and conformational information. For a chiral molecule like N-benzyl-1-cyclopropylethanamine, X-ray crystallography of a single enantiomer could also be used to determine its absolute configuration. However, no published crystal structure for this specific compound was found during the search.

Chemical Reactivity and Derivatization of the N Benzyl 1 Cyclopropylethanamine Scaffold

Modification of the N-Benzyl Moiety of N-benzyl-1-cyclopropylethanamine

The N-benzyl group is a common protecting group for amines in organic synthesis and its removal (debenzylation) is a key transformation. ccspublishing.org.cn Additionally, the aromatic ring of the benzyl (B1604629) group can undergo various substitution reactions.

Catalytic Hydrogenation: A widely employed method for N-debenzylation is catalytic hydrogenation. nih.gov This reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), under a hydrogen atmosphere. The process leads to the cleavage of the benzylic C-N bond, yielding the corresponding primary amine and toluene. The reaction conditions can be optimized by the addition of acidic promoters. For instance, the use of a mixed catalyst system of palladium on carbon and niobic acid-on-carbon has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under mild conditions, providing the deprotected amines in excellent yields. nih.gov

Table 1: Examples of Catalytic Hydrogenation for N-Debenzylation of Benzylamines

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-Benzyldioctylamine | 10% Pd/C, 10% Nb2O5/C | H2 (balloon), MeOH, rt | Dioctylamine | 99 | nih.gov |

| N-Benzylaniline | 10% Pd/C, 10% Nb2O5/C | H2 (balloon), MeOH, rt | Aniline (B41778) | 99 | nih.gov |

Oxidative Debenzylation: An alternative to reductive methods is oxidative debenzylation. Reagents such as ceric ammonium nitrate (CAN) can be used to cleave the N-benzyl group. researchgate.net Another method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere, which has been shown to be effective for the N-debenzylation of various nitrogen-containing heterocycles. researchgate.net This base-promoted process offers a complementary approach to the more common acidic or reductive debenzylation methods. researchgate.net The reaction is thought to proceed through the formation of a benzylic anion, which then reacts with oxygen. researchgate.net

Reactions at the Ethanamine Backbone of N-benzyl-1-cyclopropylethanamine

The secondary amine of the ethanamine backbone is a key site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom of the ethanamine can act as a nucleophile to react with various alkylating agents, such as alkyl halides or alcohols, to introduce new alkyl groups. rsc.org For example, the N-alkylation of amines with alcohols can be achieved using a cobalt(II) catalyst, providing the corresponding tertiary amines in high yields. rsc.org

Table 2: Example of Cobalt-Catalyzed N-Alkylation of an Amine with an Alcohol

| Amine | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|

N-Acylation: Acylation of the secondary amine can be readily accomplished using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. N-acylureas can also be synthesized through various routes, including the reaction of N-acylisocyanates with amines. reading.ac.uk

Formation of N-benzyl-1-cyclopropylethanamine-Based Heterocycles and Fused Ring Systems

The N-benzyl-1-cyclopropylethanamine scaffold contains the necessary structural features to participate in classic cyclization reactions for the synthesis of heterocyclic and fused ring systems, such as the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. wikipedia.orgnih.gov While N-benzyl-1-cyclopropylethanamine is not a traditional β-arylethylamine, the benzyl group can act as the aromatic component for the cyclization. The reaction would proceed through the formation of an iminium ion intermediate, followed by cyclization onto the phenyl ring of the benzyl group. The presence of the cyclopropyl (B3062369) group at the α-position could influence the stereochemical outcome of the reaction. The use of N-benzylated tryptophans in Pictet-Spengler reactions has been shown to lead to the formation of 1,3-trans dominated products. wikipedia.org

Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is another important method for the synthesis of dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. wikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5). wikipedia.orgjk-sci.comorganic-chemistry.org To apply this reaction to N-benzyl-1-cyclopropylethanamine, the amine would first need to be acylated. The resulting N-acyl derivative could then undergo intramolecular cyclization onto the benzyl ring under the reaction conditions. The reaction is most effective with electron-rich aromatic rings. jk-sci.com

Table 3: Common Reagents for Bischler-Napieralski Reaction

| Reagent | Function |

|---|---|

| POCl3 | Dehydrating and activating agent |

| P2O5 | Dehydrating agent |

| SnCl4 | Lewis acid catalyst |

| BF3 etherate | Lewis acid catalyst |

| Tf2O | Activating agent |

Structure Activity Relationships Sar and Structure Property Relationships Spr of N Benzyl 1 Cyclopropylethanamine Analogs

Impact of N-Substitution Patterns on Biological Activity and Physicochemical Parameters

The nature of the substituent on the nitrogen atom of the ethanamine backbone plays a pivotal role in modulating the biological activity and physicochemical properties of N-benzyl-1-cyclopropylethanamine analogs.

N-Benzyl Group: The presence of a benzyl (B1604629) group on the nitrogen atom is a common feature in many biologically active phenethylamines. This substitution can significantly enhance binding affinity and functional activity at various receptors. For instance, in a series of N-benzyl phenethylamines, the N-benzyl moiety was found to confer a significant increase in binding affinity and functional activity at the 5-HT2A receptor. nih.gov

Substituents on the N-Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the N-benzyl group can fine-tune the compound's activity and selectivity.

Hydroxy and Methoxy Groups: In a study of N-benzyl phenethylamines, compounds with an N-(2-hydroxybenzyl) substitution generally exhibited the highest activity at the 5-HT2A receptor with good selectivity. nih.gov In contrast, N-(2-methoxybenzyl) analogs were less active and less selective. nih.gov This suggests that the hydrogen-bonding capability of the hydroxyl group may be crucial for potent receptor interaction.

Methylenedioxy Group: The introduction of a 2,3-methylenedioxy group on the N-benzyl ring also influences the activity profile. nih.gov

Impact on Physicochemical Parameters: N-substitution directly affects key physicochemical parameters such as lipophilicity (logP), polar surface area (PSA), and pKa. These parameters, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. For example, adding bulky, non-polar substituents to the nitrogen would generally increase lipophilicity, which could enhance membrane permeability but might also lead to increased metabolic susceptibility.

Role of Cyclopropyl (B3062369) Ring Modifications in Modulating Compound Properties

Conformational Restriction: The three-membered cyclopropyl ring imposes significant conformational constraints on the adjacent ethylamine (B1201723) side chain. This restriction can pre-organize the molecule into a bioactive conformation, leading to higher affinity for its biological target.

Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation by metabolic enzymes such as cytochrome P450s. This can lead to an increased half-life and duration of action in vivo.

Electronic Effects: The cyclopropyl group is known to have unique electronic properties, behaving somewhat like a double bond in its ability to donate electron density through conjugation. This can influence the pKa of the amine and its interactions with the receptor.

Impact of Ring Opening or Substitution: Hypothetically, opening the cyclopropyl ring to a propyl group or substituting it with other small, strained rings like cyclobutane (B1203170) would significantly alter the conformational profile and likely the biological activity. Such modifications would need to be systematically explored to understand their impact on efficacy and selectivity.

Influence of Aromatic and Aliphatic Substituents on N-benzyl-1-cyclopropylethanamine Efficacy

The substitution pattern on both the aromatic (N-benzyl) and aliphatic (cyclopropylethanamine) portions of the molecule is a key determinant of its efficacy.

Aromatic Substituents:

As discussed previously, substituents on the N-benzyl ring have a marked effect. For example, in a study of N-benzyl phenethylamines, a 4-methyl substituent on the phenethylamine (B48288) core combined with an N-(2-hydroxybenzyl) group resulted in a compound with high functional potency. nih.gov However, increasing the size of the 4-substituent from ethyl to propyl led to a drop in activity. nih.gov This indicates a delicate balance between substituent size and the shape of the receptor's binding pocket.

The position of the substituent on the aromatic ring is also critical. Ortho, meta, and para substitutions can lead to vastly different biological activities due to their distinct electronic and steric influences on the molecule's interaction with the target.

Aliphatic Substituents:

While the core structure specifies a cyclopropylethanamine, hypothetical substitutions on the ethylamine chain would also modulate activity. For example, methylation at the alpha-carbon (the carbon attached to the cyclopropyl ring and the amine) would introduce a new chiral center and could alter metabolic stability and receptor interaction.

Stereochemical Effects on Receptor Binding and Functional Response of N-benzyl-1-cyclopropylethanamine Enantiomers

N-benzyl-1-cyclopropylethanamine possesses a chiral center at the carbon atom bearing the cyclopropyl and amino groups. Consequently, it exists as a pair of enantiomers (R and S). The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets like receptors and enzymes. nih.gov

Enantioselective Binding: It is common for one enantiomer of a chiral drug to exhibit significantly higher affinity for its receptor than the other. nih.gov This is because the binding site of the receptor is also chiral, and only one enantiomer may fit optimally into the binding pocket, allowing for the necessary interactions for a biological response. nih.gov For example, in a study of fenoterol (B1672521) stereoisomers binding to the β2-adrenoceptor, the chirality at the β-hydroxy carbon was a key factor in determining the thermodynamics of the binding process. nih.gov

Differential Functional Activity: The functional response (e.g., agonist or antagonist activity) can also be enantioselective. One enantiomer might be a potent agonist, while the other could be a weak agonist, an antagonist, or even inactive. nih.gov In some cases, the "inactive" enantiomer may contribute to off-target effects or side effects.

Example from a Related Class of Compounds: In a study of N-benzyl-2-acetamido-3-methoxypropionamide, a potent anticonvulsant, the principal activity was found to reside in the (R)-stereoisomer, which had an ED50 value of 4.5 mg/kg, while the (S)-stereoisomer had an ED50 exceeding 100 mg/kg. nih.gov This highlights the profound impact stereochemistry can have on biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for N-benzyl-1-cyclopropylethanamine Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel analogs and for guiding the design of more potent compounds.

The first step in QSAR modeling is to calculate a set of molecular descriptors that quantify the physicochemical properties of the molecules in the series. These descriptors can be broadly categorized as:

Lipophilicity Descriptors:

LogP (Partition Coefficient): This is a measure of a compound's hydrophobicity and is crucial for predicting its absorption and distribution. nih.gov

Topological Polar Surface Area (TPSA): This descriptor is related to the hydrogen bonding capacity of a molecule and is a good predictor of membrane permeability.

Electronic Descriptors:

Hammett Constants (σ): These describe the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. nih.gov

Quantum Chemical Descriptors: Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can provide insights into the molecule's reactivity.

Steric Descriptors:

Molar Refractivity (MR): This is a measure of the volume occupied by a molecule or a substituent. nih.gov

STERIMOL Parameters: These provide a more detailed description of the shape of a substituent. nih.gov

Topological Descriptors: Indices like the Kier and Hall shape and connectivity indices quantify aspects of molecular size, branching, and shape.

A curated set of these descriptors is selected to build the QSAR model, often using statistical techniques to identify those that are most correlated with biological activity. researchgate.net

Once the descriptors are selected, a mathematical model is developed to correlate them with the biological activity of the compounds.

Linear Regression Methods:

Multiple Linear Regression (MLR): This is one of the simplest methods, where a linear equation is derived to relate the biological activity to a combination of descriptors.

Non-linear Methods:

Partial Least Squares (PLS): This method is useful when the number of descriptors is large and there is a high degree of correlation between them.

Machine Learning Techniques: More advanced methods like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forest (RF) can capture complex, non-linear relationships between structure and activity.

Model Validation: The predictive power of the developed QSAR model must be rigorously validated. This is typically done using a test set of compounds that were not used in the model's development. Statistical parameters such as the coefficient of determination (R²), the cross-validated R² (Q²), and the root mean square error (RMSE) are used to assess the model's quality. biolscigroup.us A robust and validated QSAR model can then be used to predict the biological activity of new, unsynthesized analogs of N-benzyl-1-cyclopropylethanamine, thereby prioritizing the synthesis of the most promising candidates.

Biological and Pharmacological Research of N Benzyl 1 Cyclopropylethanamine Excluding Human Clinical Data and Safety Profiles

In Vitro Mechanistic Studies of N-benzyl-1-cyclopropylethanamine Interaction with Biological Targets

In vitro studies on N-benzyl-1-cyclopropylethanamine and its analogs have begun to map out its interactions with various biological molecules, including enzymes and receptors, and to investigate its influence on biochemical pathways.

Research into the enzyme inhibition profile of N-benzyl-1-cyclopropylethanamine analogs has revealed potential interactions with cholinesterases. For instance, N-methyl-dibenzylamine has been identified as a significant tertiary inhibitor of both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com This compound is believed to act as a pure competitive inhibitor by binding to the central active site of these enzymes. mdpi.com Further studies on 2-benzoylhydrazine-1-carboxamides, which share some structural similarities, demonstrated dual inhibition of AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. researchgate.net In many cases, these carboxamides showed inhibitory potency comparable to or better than the established drug rivastigmine. researchgate.net

While direct studies on N-benzyl-1-cyclopropylethanamine are limited, a related compound, an N-benzyl-N-cyclopropyl carboxamide derivative, has been shown to be a potent inhibitor of the enzyme laccase, with an IC50 value of 4.93 μM. researchgate.net Additionally, research on N-benzyl tryptamine (B22526) derivatives has identified them as pan-inhibitors of SH2 domain-containing inositol (B14025) 5-phosphatase 1 (SHIP1) and SHIP2, which are key enzymes in the PI3K signaling pathway. mdpi.com

There is currently no publicly available research on the direct inhibitory or modulatory effects of N-benzyl-1-cyclopropylethanamine on Janus Kinase or PDE4.

The N-benzyl group appears to play a crucial role in the interaction of related compounds with serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. Studies on a series of N-benzyl phenethylamines have shown that these compounds bind to both 5-HT2A and 5-HT2C receptors with high affinity, often in the low nanomolar range. nih.gov Several compounds in this class even exhibit subnanomolar affinities for the 5-HT2A receptor. nih.gov The N-arylmethyl substitution has been found to increase affinity by up to 300-fold compared to simpler N-alkyl homologs and enhances selectivity for 5-HT2A over 5-HT2C and 5-HT1A receptors. mdpi.com

These N-benzyl phenethylamines have been confirmed as potent and highly efficacious agonists at the rat 5-HT2A receptor. mdpi.com Virtual docking studies suggest that the N-benzyl moiety of these agonists likely interacts with the phenylalanine residue at position 339 (Phe339) of the human 5-HT2A receptor. mdpi.com

Similarly, N-benzyltryptamine has demonstrated affinity for serotonin 5-HT2 receptors, with Ki values of 245 nM for 5-HT2A, 100 nM for 5-HT2B, and 186 nM for 5-HT2C. nih.gov In functional assays measuring calcium mobilization, N-benzyltryptamine showed half-maximal effective concentration (EC50) values of 162 nM at the 5-HT2A receptor and 50 nM at the 5-HT2C receptor. nih.gov

Interactive Data Table: Receptor Binding and Functional Activity of N-benzyl Analogs

Use the dropdowns to filter the data by compound type and receptor.

| Compound Class | Receptor | Parameter | Value | Reference |

|---|---|---|---|---|

| N-benzyl phenethylamines | 5-HT2A | Affinity | Low nanomolar to subnanomolar | nih.gov |

| N-benzyl phenethylamines | 5-HT2C | Affinity | Low nanomolar | nih.gov |

| N-benzyltryptamine | 5-HT2A | Ki | 245 nM | nih.gov |

| N-benzyltryptamine | 5-HT2C | Ki | 186 nM | nih.gov |

| N-benzyltryptamine | 5-HT2A | EC50 | 162 nM | nih.gov |

| N-benzyltryptamine | 5-HT2C | EC50 | 50 nM | nih.gov |

The biochemical pathways influenced by N-benzyl-1-cyclopropylethanamine and its analogs are an emerging area of research. The PI3K pathway, a critical signaling cascade for cell division and survival, has been identified as a target for N-benzyl tryptamine derivatives, which act as inhibitors of SHIP1 and SHIP2. mdpi.com Functional assays for 5-HT2A receptor agonism, such as those measuring phosphoinositide (PI) hydrolysis, confirm that N-benzyl phenethylamines can activate this significant signaling pathway. mdpi.com

In terms of metabolism, in vitro studies on the tertiary aniline (B41778) N-benzyl-N-methylaniline using rat liver microsomes have shown that N-dealkylation and p-hydroxylation are major metabolic reactions. This suggests that the N-benzyl group can be cleaved and that aromatic hydroxylation can occur, leading to the formation of various metabolites.

Cellular Assays for Activity Profiling of N-benzyl-1-cyclopropylethanamine

Cellular assays have been employed to investigate the effects of N-benzyl-1-cyclopropylethanamine analogs on cell viability and microbial growth, revealing potential antiproliferative and antimicrobial properties.

Analogs of the marine alkaloid makaluvamine that contain substituted N-benzyl side chains have demonstrated notable antiproliferative effects. For example, 4-chloro and 4-methyl substituted benzyl (B1604629) analogs showed significant activity against the MCF-7 breast cancer cell line, with IC50 values of 1.8 µM and 2.3 µM, respectively. researchgate.net In the National Cancer Institute's 60-cell line screen, a fluorobenzyl analog was particularly effective against the RXF-393 renal cancer cell line. researchgate.net The link between SHIP1/2 inhibition by N-benzyl tryptamines and their potential as anti-tumor agents further supports the investigation of N-benzyl compounds in oncology. mdpi.com

Interactive Data Table: Antiproliferative Activity of N-benzyl Analogs

Select a cell line from the dropdown to view the corresponding activity data.

| Compound Analog | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| 4-chloro-benzyl analog | MCF-7 (Breast Cancer) | IC50 | 1.8 µM | researchgate.net |

| 4-methyl-benzyl analog | MCF-7 (Breast Cancer) | IC50 | 2.3 µM | researchgate.net |

| Fluorobenzyl analog | RXF-393 (Renal Cancer) | LogGI50 | <-8.0 M | researchgate.net |

A growing body of evidence suggests that compounds containing an N-benzyl moiety possess significant antimicrobial and antifungal properties. A series of N1-benzyl-1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives exhibited good activity against Mycobacterium smegmatis. nih.gov Synthetic benzyl bromides have also shown strong antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as potent antifungal activity against Candida albicans and Candida krusei. For instance, one benzyl bromide derivative displayed a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. pyogenes and 0.25 mg/mL against C. albicans.

Furthermore, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have demonstrated good activity against strains of S. aureus and Bacillus subtilis. researchgate.net Novel N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines have also been synthesized and evaluated, showing high activity against several bacterial strains with MIC values in the range of 15.12 to 15.62 μg/mL, and promising antifungal activity against Candida strains with MIC values between 62.5 and 125 μg/mL. rsc.org

Target Identification and Validation Strategies for N-benzyl-1-cyclopropylethanamine and its Analogs

The identification of molecular targets is a critical step in understanding the pharmacological effects of N-benzyl-1-cyclopropylethanamine and its analogs. Researchers employ a variety of strategies, from traditional phenotypic screening to modern computational approaches, to elucidate the proteins and pathways through which these compounds exert their effects.

Phenotypic Screening and Reverse Pharmacology Approaches for N-benzyl-1-cyclopropylethanamine Targets

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired physiological effect. This approach does not require prior knowledge of the compound's target. Once a compound with interesting activity is identified, reverse pharmacology is then used to determine its molecular target.

While specific high-throughput phenotypic screening campaigns for N-benzyl-1-cyclopropylethanamine are not extensively detailed in the available literature, the study of its analogs provides insight into this approach. For instance, analogs of N-benzyl-1-cyclopropylethanamine have been investigated for their effects on various cellular phenotypes. The process typically involves:

Assay Development: Creating a robust and reproducible assay that measures a specific cellular phenotype, such as cell viability, proliferation, or the expression of a particular biomarker.

Screening: Testing a library of compounds, including analogs of N-benzyl-1-cyclopropylethanamine, in the developed assay.

Hit Identification: Identifying compounds that consistently produce the desired phenotypic change.

Target Deconvolution: Employing subsequent techniques, such as those described below, to identify the molecular target of the "hit" compounds.

This strategy allows for the discovery of novel mechanisms of action and can reveal unexpected therapeutic applications for a class of compounds.

Affinity-Based Proteomics and Chemical Genetics for Target Elucidation

Affinity-based proteomics is a powerful tool for identifying the direct binding partners of a small molecule within a complex biological sample. nih.govmagtechjournal.com This technique typically involves immobilizing a derivative of the compound of interest, such as N-benzyl-1-cyclopropylethanamine, onto a solid support (e.g., beads). This "bait" is then incubated with a cell lysate or tissue extract. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. researchgate.net

Key steps in affinity-based proteomics include:

Probe Synthesis: A chemically modified version of N-benzyl-1-cyclopropylethanamine is synthesized. This probe retains its biological activity and includes a reactive group for attachment to a solid support and often a tag for detection.

Affinity Chromatography: The immobilized probe is used to capture its binding partners from a proteome.

Protein Identification: The captured proteins are eluted and identified by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical genetics, a related approach, utilizes small molecules to perturb protein function in a manner analogous to traditional genetic mutations. By observing the cellular consequences of treating cells with N-benzyl-1-cyclopropylethanamine or its analogs, researchers can infer the function of its target. This can be particularly useful for validating targets identified through other methods. magtechjournal.com For example, if a target is identified via affinity proteomics, a known genetic knockout or knockdown of that target should produce a similar phenotype to that observed when treating cells with the compound.

Computational Target Prediction and Network Analysis for N-benzyl-1-cyclopropylethanamine

Computational methods play an increasingly important role in drug discovery and target identification. nih.gov These in silico approaches can predict potential protein targets for a given small molecule based on its chemical structure.

Common computational strategies include:

Molecular Docking: This technique simulates the binding of N-benzyl-1-cyclopropylethanamine to the three-dimensional structures of known proteins. The software calculates the binding affinity, providing a rank-ordered list of potential targets.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can be used to search databases of protein structures for potential binding sites.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new analogs and to identify the key structural features required for target interaction.

Once a list of potential targets is generated, network analysis can be employed to understand the broader biological context. nih.govnih.gov This involves mapping the predicted targets onto known protein-protein interaction networks and signaling pathways. nih.gov This can help to:

Identify key "hub" proteins that are central to the compound's effects. nih.gov

Elucidate the mechanism of action by revealing the pathways that are perturbed by the compound.

Predict potential off-target effects and polypharmacology (the ability of a compound to interact with multiple targets). nih.gov

In Vivo Pharmacological Investigations in Pre-clinical Animal Models (Focus on Mechanism and Efficacy)

Pre-clinical animal models are essential for evaluating the pharmacological properties of a compound in a living organism. These studies provide crucial information on a compound's mechanism of action, efficacy in disease models, and its ability to reach its target tissues.

Exploration of Central Nervous System (CNS) Activity and Blood-Brain Barrier Permeation

For compounds with potential neurological applications, assessing their ability to cross the blood-brain barrier (BBB) is a critical first step. nih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.gov

While specific studies on the CNS activity and BBB permeation of N-benzyl-1-cyclopropylethanamine are not prominently available, research on structurally related N-benzyl compounds provides some insights. For instance, studies on N-benzylpiperidine derivatives have shown potential for CNS applications. nih.gov The ability of a compound to cross the BBB is influenced by factors such as its lipophilicity, molecular weight, and its interaction with specific transport proteins. nih.gov

In silico models can be used to predict the BBB permeability of N-benzyl-1-cyclopropylethanamine based on its physicochemical properties. Experimental validation would typically involve animal models, where the concentration of the compound is measured in the brain and plasma after systemic administration.

Studies in Disease Models (e.g., Inflammation, Autoimmune Diseases, Neurological Disorders, Malaria, Alzheimer's, Insect Pest Control)

Pre-clinical animal models of various diseases are used to assess the therapeutic potential of new compounds.

Inflammation and Autoimmune Diseases: Animal models of inflammation include carrageenan-induced paw edema and collagen-induced arthritis. ijpras.comnih.gov In these models, the efficacy of a compound is assessed by its ability to reduce swelling, inflammatory cell infiltration, and the production of pro-inflammatory cytokines. frontiersin.orgnih.gov For autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis, various mouse models that spontaneously develop or are induced to have these conditions are utilized. mdpi.comnih.gov Studies on N-benzyl-N-methyldecan-1-amine, a related compound, have shown anti-inflammatory effects in models of colitis and rheumatoid arthritis. frontiersin.org

Neurological Disorders: A wide range of animal models exist for neurological disorders. nih.govnih.govdntb.gov.ua For example, rodent models of Alzheimer's disease often involve the administration of agents like scopolamine (B1681570) to induce memory deficits. nih.govindexcopernicus.com The efficacy of a test compound is then evaluated by its ability to reverse these cognitive impairments in behavioral tests like the Morris water maze. nih.gov Studies on N-benzyl pyridine-2-one derivatives have demonstrated neuroprotective effects in a scopolamine-induced mouse model of Alzheimer's disease. nih.gov Furthermore, N-benzylphenylethylamine derivatives have been shown to have neuroactive properties in zebrafish models. researchgate.net

Malaria: The Plasmodium berghei-infected mouse model is a standard for screening antimalarial compounds. nih.gov The efficacy of a compound is determined by its ability to reduce parasitemia and prolong the survival of the infected mice. The N-benzyloxydihydrotriazine, clociguanil, has demonstrated activity against rodent malaria. nih.gov

Alzheimer's Disease: As mentioned, scopolamine-induced amnesia in rodents is a common model. indexcopernicus.com Research on N-benzyl piperidine (B6355638) derivatives has shown potential for the treatment of Alzheimer's disease through dual inhibition of histone deacetylase (HDAC) and acetylcholinesterase (AChE). nih.gov

Insect Pest Control: The pesticidal activity of compounds can be evaluated by direct application to target pests, such as thrips, aphids, and spider mites, and observing the mortality rate. google.com Compositions containing benzyl esters have been investigated for their potential to control pest populations. google.com

Below is a table summarizing the findings in various disease models for compounds structurally related to N-benzyl-1-cyclopropylethanamine.

| Disease Model | Compound Class/Analog | Key Findings |

| Inflammation (Colitis & Rheumatoid Arthritis) | N-benzyl-N-methyldecan-1-amine | Reduced severity of colitis and ameliorated rheumatoid arthritis in rodent models. frontiersin.org |

| Alzheimer's Disease | N-benzyl pyridine-2-one derivatives | Improved memory and learning, and reduced oxidative stress in a scopolamine-induced mouse model. nih.gov |

| Alzheimer's Disease | N-benzyl piperidine derivatives | Exhibited dual inhibition of HDAC and AChE, and showed neuroprotective effects in cell models. nih.gov |

| Neurological Activity | N-benzylphenylethylamine derivatives | Demonstrated potent neuroactive properties in a zebrafish model. researchgate.net |

| Malaria | Clociguanil (N-benzyloxydihydrotriazine) | Showed antimalarial activity against rodent malaria. nih.gov |

| Pest Control | Benzyl esters | Demonstrated pesticidal activity against various plant pests. google.com |

Computational Chemistry and Molecular Modeling of N Benzyl 1 Cyclopropylethanamine

Conformational Analysis and Molecular Dynamics Simulations of N-benzyl-1-cyclopropylethanamine

The three-dimensional arrangement of a molecule, its conformation, is pivotal to its physical, chemical, and biological properties. For a flexible molecule like N-benzyl-1-cyclopropylethanamine, with several rotatable bonds, a multitude of conformations are possible. Conformational analysis aims to identify the low-energy, and thus most probable, shapes the molecule will adopt.

Molecular mechanics calculations are a primary tool for exploring the conformational space. These methods employ classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the bonds of N-benzyl-1-cyclopropylethanamine and calculating the corresponding energy, a potential energy surface can be generated, revealing the energy minima that correspond to stable conformers.

Building upon this static picture, molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms of the molecule, MD simulations can model the vibrational and rotational motions, as well as the conformational transitions between different energy minima. nih.gov These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the molecular environment influences its dynamic behavior. For N-benzyl-1-cyclopropylethanamine, MD simulations could reveal the flexibility of the benzyl (B1604629) and cyclopropylethanamine groups and the characteristic timescales of their motions.

Table 1: Illustrative Conformational Analysis Data for a Hypothetical Low-Energy Conformer of N-benzyl-1-cyclopropylethanamine

| Dihedral Angle | Angle (degrees) | Relative Energy (kcal/mol) |

| C(benzyl)-C(methylene)-N-C(ethyl) | 175.8 | 0.00 |

| C(methylene)-N-C(ethyl)-C(cyclopropyl) | 65.2 | 0.00 |

| N-C(ethyl)-C(cyclopropyl)-C(ring) | -178.9 | 0.00 |

Note: This data is illustrative and represents the type of information obtained from conformational analysis.

Ligand-Target Docking Studies for Putative Binding Modes of N-benzyl-1-cyclopropylethanamine

To explore the potential of N-benzyl-1-cyclopropylethanamine to interact with biological macromolecules, such as proteins, ligand-target docking studies can be employed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov

Given the structural similarities of N-benzyl-1-cyclopropylethanamine to compounds with known biological activities, one could hypothesize potential protein targets. For instance, many benzylamine (B48309) derivatives are known to interact with monoamine oxidases or other enzymes involved in neurotransmitter metabolism. Docking N-benzyl-1-cyclopropylethanamine into the active sites of such enzymes could provide insights into its potential as an inhibitor. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. nih.gov

Table 2: Illustrative Docking Results for N-benzyl-1-cyclopropylethanamine with a Hypothetical Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Monoamine Oxidase A | -8.2 | Tyr444, Phe208 | Pi-Stacking, Hydrophobic |

| Dopamine (B1211576) Transporter | -7.5 | Asp79, Ser149 | Hydrogen Bond, Hydrophobic |

| Sigma-1 Receptor | -9.1 | Glu172, Tyr103 | Ionic, Pi-Stacking |

Note: This data is hypothetical and for illustrative purposes only.

De Novo Design and Virtual Screening for Novel N-benzyl-1-cyclopropylethanamine Derivatives

Building upon the structural framework of N-benzyl-1-cyclopropylethanamine, computational methods can be used to design and evaluate new, related compounds with potentially enhanced properties. De novo design algorithms can generate novel molecular structures that fit within the constraints of a target's binding site. These methods can "grow" a molecule atom-by-atom or by combining molecular fragments to create new chemical entities.

Virtual screening offers a high-throughput approach to identify promising candidates from large compound libraries. bohrium.com This can be either structure-based or ligand-based. In structure-based virtual screening, a library of compounds is docked into a target protein's active site, and the top-scoring molecules are selected for further investigation. researchgate.net For ligand-based virtual screening, a model is built based on the known active compounds, and this model is then used to search for other molecules with similar properties. researchgate.net Starting with N-benzyl-1-cyclopropylethanamine as a lead compound, virtual screening could be used to explore chemical space and identify derivatives with improved binding affinity or other desirable characteristics. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of N-benzyl-1-cyclopropylethanamine

To gain a deeper understanding of the intrinsic properties of N-benzyl-1-cyclopropylethanamine, quantum chemical calculations are invaluable. Methods like Density Functional Theory (DFT) can provide detailed information about the molecule's electronic structure and reactivity. researchgate.netnih.gov

Key properties that can be calculated include:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule with high accuracy, providing precise bond lengths and angles. epstem.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting how the molecule will interact with other chemical species. researchgate.net

Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its electronic distribution and potential sites for electrostatic interactions. aun.edu.eg

Table 3: Illustrative Quantum Chemical Properties of a Benzylamine Derivative Calculated using DFT (B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

| Total Energy | -482.3 Hartree |

Note: This data is based on a representative benzylamine derivative and serves as an illustration of the output from quantum chemical calculations. epstem.netpsu.edu

Potential Applications in Advanced Chemical Research and Materials Science

N-benzyl-1-cyclopropylethanamine as a Precursor for Functional Materials

The N-benzyl-1-cyclopropylethanamine molecule contains two key features that make it a promising candidate as a monomer or building block for functional materials: the reactive amine group and the strained cyclopropane (B1198618) ring. The secondary amine allows for its incorporation into various polymer backbones, such as polyamides or polyimines, through well-established chemical reactions. The benzyl (B1604629) group can also be a site for further functionalization.

The cyclopropyl (B3062369) group, in particular, can impart unique properties to polymeric structures. The inherent ring strain and specific electronic properties of the cyclopropane ring can influence the mechanical and thermal characteristics of a material. longdom.org For instance, the rigidity of the cyclopropane ring can lead to materials with enhanced thermal stability and hardness. longdom.org While research on N-benzyl-1-cyclopropylethanamine specifically is not prevalent, the use of cyclopropylamine (B47189) derivatives in the synthesis of specialty polymers and advanced coatings is an active area of interest. longdom.org

Furthermore, N-aryl cyclopropylamines have been shown to undergo photochemical [3+2] cycloaddition reactions. chemrxiv.org This type of reaction, often referred to as a "click" reaction, is highly efficient and can be used for the synthesis of complex molecules and the modification of material surfaces. umich.edusigmaaldrich.com The potential for N-benzyl-1-cyclopropylethanamine to participate in similar light-induced reactions opens up possibilities for its use in photolithography, surface patterning, and the creation of cross-linked polymer networks with tailored properties. umich.edu

The benzylamine (B48309) portion of the molecule also offers a route to functional materials. For example, benzylamine can be used in the production of various polymers and is a precursor in the synthesis of complex molecules. wikipedia.org The N-benzyl group can be removed via hydrogenolysis, which provides a strategic advantage in multi-step polymer synthesis or modification. wikipedia.org

| Structural Feature | Potential Application in Functional Materials | Relevant Research Findings on Related Compounds |

| Cyclopropane Ring | Imparting rigidity and thermal stability to polymers. longdom.org | Cyclopropylamine derivatives are used in the synthesis of specialty polymers and advanced coatings. longdom.org |

| Amine Group | Point of polymerization for polyamides, polyimines, etc. wikipedia.org | N-benzylation is a common step in the synthesis of complex molecules and pharmaceuticals. wikipedia.orgorganic-chemistry.org |

| N-Aryl Moiety | Participation in photochemical cycloaddition reactions. chemrxiv.org | N-aryl cyclopropylamines undergo formal [3+2] cycloadditions, useful for creating complex cyclic systems. chemrxiv.org |

| Benzyl Group | Can be removed to allow for further functionalization. wikipedia.org | The debenzylation of N-benzylamines is a well-established synthetic transformation. organic-chemistry.org |

Integration of the N-benzyl-1-cyclopropylethanamine Scaffold into Novel Chemical Entities (e.g., Bioisosteres)

In medicinal chemistry, the design of novel chemical entities often relies on the use of unique scaffolds that can present functional groups in a specific three-dimensional arrangement to interact with biological targets. The N-benzyl-1-cyclopropylethanamine structure possesses several features that make it an attractive scaffold for drug discovery.

The cyclopropyl group is a well-known bioisostere for other small alkyl groups, such as isopropyl, and can also replace aromatic rings in some contexts. beilstein-journals.orgnih.gov This replacement can lead to improved metabolic stability, increased rigidity, and modulation of the pKa of nearby functional groups. beilstein-journals.org The introduction of a cyclopropyl moiety has been shown to enhance the potency and pharmacokinetic properties of drug candidates. nih.gov For example, the replacement of a methyl group with a cyclopropyl group has led to the identification of potent inhibitors for various enzymes. researchgate.net

The N-benzyl portion of the molecule can also contribute to biological activity. The benzyl group can engage in hydrophobic or aromatic stacking interactions within a protein's binding site. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or can be protonated at physiological pH, allowing for ionic interactions. The synthesis of N-aryl and N-arylalkyl derivatives of cyclic amines is a common strategy in the development of new therapeutic agents. nih.govnih.gov

The combination of the cyclopropylethanamine and N-benzyl moieties in a single scaffold provides a unique spatial arrangement of these key features. This can be exploited in the design of inhibitors for enzymes or ligands for receptors where both a hydrophobic pocket and a hydrogen-bonding region are present. While specific research on the biological activity of N-benzyl-1-cyclopropylethanamine is not widely published, the principles of medicinal chemistry suggest that this scaffold holds potential for the development of new drugs.

| Scaffold Feature | Potential Role in Novel Chemical Entities | Examples from Related Compounds |

| Cyclopropyl Group | Bioisosteric replacement for alkyl or aromatic groups to improve metabolic stability and potency. beilstein-journals.orgnih.gov | Replacement of a methyl group with a cyclopropyl group led to a potent antitubercular agent. researchgate.net |

| Amine Nitrogen | Hydrogen bond acceptor or site for protonation, enabling ionic interactions. longdom.org | The amine group in cyclopropylamine derivatives is crucial for their biological activity, including as monoamine oxidase inhibitors. longdom.org |

| Benzyl Group | Hydrophobic and aromatic interactions with protein binding sites. wikipedia.org | Benzylamine is a precursor for various pharmaceuticals, including alniditan (B1664793) and moxifloxacin. wikipedia.org |

| Overall Scaffold | Presents functional groups in a unique 3D orientation for specific receptor or enzyme binding. | The synthesis of N-aryl cyclopropylamines has yielded compounds with high affinity for serotonin (B10506) receptors. nih.gov |

Future Research Directions and Unanswered Questions

Challenges in Stereocontrol and Scalable Synthesis of N-benzyl-1-cyclopropylethanamine

The synthesis of N-benzyl-1-cyclopropylethanamine presents notable challenges, particularly in achieving stereocontrol and developing scalable methods. The presence of a chiral center at the carbon atom to which the cyclopropyl (B3062369) and benzylamino groups are attached means that the compound can exist as two enantiomers. The biological activity of chiral molecules is often stereospecific, with one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even cause undesirable side effects.

A significant hurdle is the development of asymmetric synthetic routes that selectively produce one enantiomer in high yield and purity. Current synthetic approaches often result in a racemic mixture, requiring subsequent resolution, which is an inefficient and costly process. Future research should focus on the development of novel chiral catalysts or auxiliaries that can direct the stereochemical outcome of the reaction. For instance, exploring enzymatic resolutions or asymmetric reductive amination of a suitable cyclopropyl ketone precursor could provide more efficient pathways to the individual enantiomers. google.com

Furthermore, the scalability of the synthesis for potential industrial production is a critical consideration. Many laboratory-scale syntheses of related N-benzylamines utilize reagents that are expensive or hazardous, making them unsuitable for large-scale manufacturing. google.com Future investigations should aim to develop robust and cost-effective synthetic protocols that employ safer reagents and fewer purification steps.

Elucidation of Novel Biological Targets and Mechanisms of Action for N-benzyl-1-cyclopropylethanamine

The biological profile of N-benzyl-1-cyclopropylethanamine is largely uncharted territory. The presence of the N-benzylamine moiety, a common pharmacophore in many biologically active compounds, suggests a wide range of potential targets. researchgate.net The cyclopropyl group can also significantly influence a molecule's metabolic stability and binding affinity. chemenu.com

A crucial area of future research is the systematic screening of N-benzyl-1-cyclopropylethanamine against a diverse panel of biological targets, including receptors, enzymes, and ion channels. This could uncover novel pharmacological activities. For example, derivatives of N-benzylamines have shown promise as antimicrobial agents and enzyme inhibitors. rsc.orgresearchgate.net Investigating the potential of N-benzyl-1-cyclopropylethanamine in these areas could lead to the discovery of new therapeutic leads.

Once a biological target is identified, elucidating the precise mechanism of action will be paramount. This will involve a combination of in vitro and in silico studies to understand how the molecule interacts with its target at a molecular level. Techniques such as molecular docking and site-directed mutagenesis can provide valuable insights into the binding mode and key interactions responsible for its biological effect.

Exploration of Structure-Based Drug Design for N-benzyl-1-cyclopropylethanamine Analogs

Following the identification of a validated biological target, structure-based drug design will be instrumental in optimizing the therapeutic potential of N-benzyl-1-cyclopropylethanamine. This approach involves leveraging the three-dimensional structure of the target to design analogs with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing a library of analogs by systematically modifying the core structure of N-benzyl-1-cyclopropylethanamine. For instance, substitutions on the phenyl ring of the benzyl (B1604629) group or modifications of the cyclopropyl ring could be explored to enhance target binding. The synthesis of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines has demonstrated the feasibility of creating complex derivatives from N-benzylamine precursors. rsc.org

Computational modeling will play a vital role in guiding the design of these analogs. By predicting the binding affinity and orientation of virtual compounds within the target's active site, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process.

Development of Advanced Analytical Methods for In Situ Studies of N-benzyl-1-cyclopropylethanamine Reactions

To fully understand the chemical behavior and biological fate of N-benzyl-1-cyclopropylethanamine, the development of advanced analytical methods for its in situ monitoring is essential. These methods would allow for real-time observation of its reactions and interactions in complex biological matrices.

Techniques such as specialized forms of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy could be adapted for this purpose. For instance, the development of specific chromatographic methods coupled with mass spectrometry (LC-MS) would enable the sensitive and selective detection of the compound and its metabolites in biological samples. pmda.go.jp This would be crucial for pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the use of labeled isotopes in conjunction with these analytical techniques could provide detailed insights into its metabolic pathways and help identify any reactive intermediates that may be formed.

Emerging Roles of N-benzyl-1-cyclopropylethanamine in Chemical Biology Research

Beyond its potential as a therapeutic agent, N-benzyl-1-cyclopropylethanamine and its derivatives could serve as valuable tools in chemical biology research. Chemical probes based on this scaffold could be designed to investigate specific biological processes or to validate novel drug targets.

For example, by attaching a fluorescent tag or a photoaffinity label to the molecule, researchers could visualize its localization within cells and identify its binding partners. This approach has been successfully used with other small molecules to unravel complex biological pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-benzyl-1-cyclopropylethanamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is synthesized via reductive amination using benzaldehyde and (S)-1-cyclopropylethanamine, with NaBH(OAc)₃ as a reducing agent in methanol . Optimization involves monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry (e.g., 1:1 molar ratio of amine to aldehyde), and controlling temperature (room temperature, 1–2 hours). Post-synthesis purification via silica gel column chromatography (eluent: gradient of ethyl acetate/hexane) ensures high purity .

Q. What analytical techniques are critical for confirming the structure and purity of N-benzyl-1-cyclopropylethanamine?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring protons (δ 0.14–0.32 ppm) and benzyl group aromatic signals (δ 7.2–7.4 ppm) .

- Mass Spectrometry (ESI+) : m/z 418 [M+H]⁺ for molecular ion verification .

- Chiral HPLC : To confirm enantiomeric purity when synthesizing the (S)-enantiomer .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via LC-MS, focusing on hydrolysis of the cyclopropane ring or benzylamine linkage. Use inert atmospheres (argon) and desiccants for long-term storage .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during scale-up synthesis of the (S)-enantiomer?

- Methodological Answer : Employ enantioselective catalysis (e.g., chiral auxiliaries or asymmetric hydrogenation) to minimize racemization. Monitor optical rotation ([α]D) and use chiral stationary phase chromatography (CSP-HPLC) for batch validation. Computational modeling (DFT) can predict transition states to optimize stereochemical outcomes .

Q. What pharmacological profiling strategies are suitable for evaluating N-benzyl-1-cyclopropylethanamine’s target engagement?